2,2-Dimethylvaleroyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBKYCCXDNYHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074008 | |
| Record name | Pentanoyl chloride, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15721-22-9 | |
| Record name | 2,2-Dimethylpentanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoyl chloride, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoyl chloride, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoyl chloride, 2,2-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,2 Dimethylvaleroyl Chloride
Established Preparative Routes from Carboxylic Acid Precursors
The most conventional and widely practiced methods for synthesizing 2,2-Dimethylvaleroyl chloride begin with its corresponding carboxylic acid, 2,2-dimethylvaleric acid. nih.gov These routes employ various chlorinating agents to facilitate the nucleophilic acyl substitution. libretexts.org
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a frequently used and effective method for producing acyl chlorides. numberanalytics.com This process is advantageous because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final this compound product. numberanalytics.comchemtube3d.com
The reaction proceeds through a multi-step mechanism. The carboxylic acid first acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This initial step transforms the hydroxyl group into an acyl chlorosulfite, which is a significantly better leaving group. libretexts.orgstackexchange.com A chloride ion, which can be generated from the reaction itself, then performs a nucleophilic attack on the carbonyl carbon. libretexts.orgyoutube.com The tetrahedral intermediate that forms subsequently collapses, eliminating the acyl chlorosulfite group, which then decomposes into the stable gaseous products SO₂ and HCl, yielding the desired acyl chloride. chemtube3d.comyoutube.com
Table 1: Mechanistic Steps of Thionyl Chloride Chlorination
| Step | Description |
|---|---|
| 1 | The lone pair of electrons on the hydroxyl oxygen of 2,2-dimethylvaleric acid attacks the sulfur atom of thionyl chloride (SOCl₂). youtube.com |
| 2 | A chloride ion is eliminated from the sulfur atom, and a proton is lost from the hydroxyl group, forming an acyl chlorosulfite intermediate. libretexts.org |
| 3 | The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate. stackexchange.comyoutube.com |
| 4 | A tetrahedral intermediate is formed. |
| 5 | The intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion. This step is irreversible as the gaseous byproducts escape. chemtube3d.com |
This established procedure is routinely applied to a wide range of carboxylic acids, including structurally similar ones like 2-sec-butyl-2,3-dimethylpentanoic acid, to yield the corresponding acyl chloride. prepchem.com
While thionyl chloride is common, other reagents are also effective for converting carboxylic acids to acyl chlorides, each with its own mechanistic nuances. masterorganicchemistry.com
Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is particularly useful when sensitive functional groups are present in the substrate. numberanalytics.comresearchgate.net The reaction is often catalyzed by a small amount of dimethylformamide (DMF). wikipedia.org The mechanism involves the initial reaction of oxalyl chloride with DMF to form an electrophilic Vilsmeier reagent (an iminium species). The carboxylic acid attacks this active intermediate, which then undergoes substitution by a chloride ion to yield the acyl chloride, with carbon dioxide, carbon monoxide, and regenerated DMF as byproducts. wikipedia.org
Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also powerful chlorinating agents for this transformation. numberanalytics.comresearchgate.net When using PCl₅, the carboxylic acid reacts to form the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. numberanalytics.com The reaction with PCl₃ also yields the desired acyl chloride but requires different stoichiometry and produces phosphorous acid as a byproduct. researchgate.net
Table 2: Comparison of Common Chlorinating Agents
| Reagent | Formula | Key Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. numberanalytics.comchemtube3d.com |
| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Milder reagent; often requires a DMF catalyst. numberanalytics.comwikipedia.org |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Potent reagent; produces liquid byproducts. numberanalytics.com |
Emerging Synthetic Strategies for Acyl Chloride Formation
Beyond the classical conversion of carboxylic acids, modern organic synthesis is exploring novel pathways to acyl chlorides that offer different starting points and reaction conditions.
A notable emerging strategy is the palladium-catalyzed hydrochlorocarbonylation of alkenes. researchgate.net This method constructs the acyl chloride directly from an alkene, carbon monoxide, a chlorine source (like a chlorosilane), and a proton source (like acetic acid). researchgate.net This represents a significant departure from traditional methods as it bypasses the need for a pre-synthesized carboxylic acid precursor. This approach allows for the formation of alkyl acid chlorides directly from simple building blocks. researchgate.net
Another modern reagent that can be used is cyanuric chloride. It serves as a relatively safe and effective alternative for converting carboxylic acids into their corresponding chlorides, avoiding the harsher conditions or more hazardous byproducts associated with some traditional reagents. wikipedia.orgsciencemadness.org These developing methods highlight the ongoing innovation in the field, aiming for greater efficiency, safety, and substrate scope in the synthesis of important intermediates like this compound.
Reactivity and Fundamental Reaction Mechanisms of 2,2 Dimethylvaleroyl Chloride
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is the hallmark reaction of 2,2-dimethylvaleroyl chloride, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is a very weak base and an excellent leaving group. masterorganicchemistry.comyoutube.com
General Mechanism of Nucleophilic Acyl Substitution

This image illustrates the general two-step mechanism: 1. Nucleophilic attack leading to a tetrahedral intermediate. 2. Elimination of the chloride leaving group to form the final product.
The reaction of this compound with alcohols yields esters in a process known as esterification. libretexts.org This reaction is typically rapid and proceeds under mild conditions, often at room temperature. chemguide.co.uk The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A final deprotonation step, often facilitated by a non-nucleophilic base like pyridine, yields the ester and hydrochloric acid. libretexts.org
The rate of esterification is significantly influenced by the steric bulk of both the acyl chloride and the alcohol. For this compound, the quaternary carbon adjacent to the carbonyl group creates substantial steric hindrance, which can slow the rate of reaction compared to less bulky acyl chlorides like ethanoyl chloride. wikipedia.org
Mechanism of Esterification
Nucleophilic Attack: The oxygen atom of the alcohol attacks the electrophilic carbonyl carbon.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination of Leaving Group: The carbonyl bond reforms, and the chloride ion is eliminated.
Deprotonation: A base removes the proton from the oxonium ion to yield the final ester product. libretexts.org
A study involving the synthesis of various acyl analogues of tryptamine (B22526) utilized this compound to form the corresponding ester. google.com This highlights its utility in synthesizing sterically crowded esters.
This compound reacts readily with primary and secondary amines to form N-substituted amides. libretexts.org Similar to esterification, the reaction follows the nucleophilic acyl substitution pathway. Amines are generally more potent nucleophiles than alcohols, and the reaction is typically vigorous.
The mechanism begins with the nitrogen atom of the amine attacking the carbonyl carbon. The resulting tetrahedral intermediate then expels the chloride ion to form a protonated amide. A second molecule of the amine or a scavenger base, such as triethylamine, deprotonates this intermediate to give the final amide product. hud.ac.uk The use of a base is crucial to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. chemistrysteps.com
Despite the high nucleophilicity of amines, the steric hindrance of the 2,2-dimethyl group on the acyl chloride can impact the reaction rate, particularly with bulky amines. researchgate.net Nevertheless, this reaction remains one of the most efficient methods for amide bond formation. hud.ac.uk
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield |
|---|---|---|---|---|---|
| This compound | Primary Amine (e.g., Aniline) | Triethylamine | Cyrene™ | N-Aryl-2,2-dimethylvaleramide | Good to High |
| This compound | Secondary Amine (e.g., Pyrrolidine) | Triethylamine | Dichloromethane | N-Acylpyrrolidine | Good to High |
This interactive table shows typical reactants and conditions for the amidation reaction involving an acid chloride.
Acyl chlorides, including this compound, react readily with water in a hydrolysis reaction to form the corresponding carboxylic acid (2,2-dimethylvaleric acid) and hydrogen chloride. chemistrysteps.comlibretexts.org This reaction underscores the need to protect acyl chlorides from moisture during storage and handling. libretexts.org
The mechanism is another example of nucleophilic acyl substitution, with water acting as the nucleophile. youtube.com The reaction proceeds through the standard addition-elimination pathway, forming a tetrahedral intermediate that collapses to expel the chloride ion. nih.gov
Electronic and Steric Effects on Reaction Profiles
The reactivity of this compound is a balance of electronic and steric effects, with the latter playing a dominant role.
Electronic Effects:
Inductive Effect: The chlorine atom is strongly electron-withdrawing, which greatly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it highly susceptible to nucleophilic attack. youtube.com The alkyl groups (the propyl and two methyl groups) are weakly electron-donating by induction. This electron donation slightly counteracts the effect of the chlorine, but its influence is minor compared to the powerful withdrawing effect of the halogen. academicjournals.org
Resonance: Resonance effects are minimal for the alkyl portions of the molecule. The primary resonance contributor involves the carbonyl group and the lone pairs on the chlorine atom, further stabilizing the acyl chloride.
Steric Effects: The most significant feature influencing the reactivity of this compound is the profound steric hindrance caused by the two methyl groups on the carbon alpha to the carbonyl group. wikipedia.org This arrangement is known as a neopentyl-type structure.
Steric Hindrance: This steric bulk physically impedes the trajectory of incoming nucleophiles, shielding the electrophilic carbonyl carbon. nih.gov This hindrance slows the rate of nucleophilic attack, making this compound less reactive than unhindered acyl chlorides like acetyl chloride or propanoyl chloride. This effect is observed across all its nucleophilic substitution reactions, including esterification, amidation, and hydrolysis. While the compound remains highly reactive due to the nature of the acyl chloride functional group, its reaction rates are moderated by this steric shield. wikipedia.org This controlled reactivity can be synthetically useful, allowing for more selective reactions or preventing unwanted side reactions that might occur with smaller, more impetuous acyl chlorides.
| Acyl Chloride | Structure | Steric Hindrance | Expected Relative Reactivity |
|---|---|---|---|
| Acetyl chloride | CH₃COCl | Low | Very High |
| Pivaloyl chloride | (CH₃)₃CCOCl | High | Low |
| This compound | CH₃CH₂CH₂C(CH₃)₂COCl | Very High | Low |
| Benzoyl chloride | C₆H₅COCl | Moderate | Moderate |
This interactive table provides a qualitative comparison of the expected reactivity of this compound with other common acyl chlorides, based on the principle of steric hindrance.
Applications of 2,2 Dimethylvaleroyl Chloride in Complex Molecule Synthesis
Synthesis of Advanced Esters and Amides
As a reactive acyl chloride, 2,2-dimethylvaleroyl chloride readily participates in nucleophilic acyl substitution reactions to form esters and amides. lookchem.com This reactivity is harnessed in the synthesis of specialized intermediates for various industries.
This compound is employed in the synthesis of key pharmaceutical intermediates. One notable application is in the preparation of intermediates for biliary acids, such as taurocholic acids. google.com In a patented process, this compound is used to create a mixed anhydride (B1165640) with a cholanic acid derivative. This activated intermediate then reacts with taurine (B1682933) to form the final taurocholanic acid amide. google.com Biliary acids are crucial in pharmacology for their role in dissolving gallstones and treating certain liver diseases. While the outline suggests morphine derivatives as a potential example, a direct synthetic route employing this compound for morphine modification was not identified in the reviewed literature. The synthesis of morphine analogs typically involves other acylating agents.
Table 1: Reagents for Biliary Acid Intermediate Synthesis
| Reactant | Reagent Type | Role in Synthesis | Reference |
| Cholanic Acid Derivative | Starting Material | Steroid backbone | google.com |
| This compound | Acylating Agent | Forms reactive mixed anhydride | google.com |
| Taurine | Nucleophile | Forms the final amide bond | google.com |
| Dioxane | Solvent | Reaction medium | google.com |
| Sodium Hydroxide (B78521) | Base | Activates taurine | google.com |
The reactivity of this compound extends to the agrochemical sector. It has been identified as a component in the preparation of herbicidal formulations. A patent describes its use in combination with 2-methyl-4-chlorophenoxyacetic acid, a widely used herbicide. googleapis.com Acyl chlorides are generally used to convert parent herbicidal acids into more active or stable ester or amide forms, enhancing their efficacy or delivery. While specific reaction details are proprietary, the inclusion of this compound points to its role in creating derivatives of established agrochemicals. lookchem.comgoogleapis.com
Table 2: Components in an Agrochemical Formulation Example
| Component | Chemical Class | Potential Role | Reference |
| This compound | Acyl Chloride | Reagent for derivatization | googleapis.com |
| 2-methyl-4-chlorophenoxyacetic acid | Phenoxy herbicide | Active ingredient | googleapis.com |
| Ethylene Glycol Monomethyl Ether | Solvent | Formulation medium | googleapis.com |
Role in Combinatorial Chemistry and Diverse Library Generation
Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse compounds, or a "library," to screen for biological activity. This compound is listed as a valuable building block in this field due to the unique steric and electronic properties it imparts to the final molecules. google.comgoogleapis.com It is used as an electrophilic reagent to cap or modify scaffolds in the creation of these libraries. google.com
A specific application within combinatorial chemistry is the synthesis of libraries based on the thiophene (B33073) scaffold. googleapis.com Thiophenes are a class of sulfur-containing heterocyclic compounds that are prevalent in many pharmaceuticals. A US patent details a process for making a library of substituted diamino thiophene compounds where this compound is listed among a set of electrophilic reagents used to functionalize the thiophene core. googleapis.com This process allows for the creation of a multitude of distinct thiophene derivatives within a single well-plate apparatus, which can then be screened for potential drug candidates. googleapis.com
Table 3: Example Reagent Classes for Thiophene Library Synthesis
| Reagent Class | Example | Role | Reference |
| Scaffold | Substituted Diamino Thiophene | Core structure of the library | googleapis.com |
| Electrophilic Reagent | This compound | Adds diversity to the scaffold | googleapis.com |
| Solid Support | Polymer Resin | Anchors scaffold for synthesis | googleapis.com |
Utilization in Peptidomimetic and Oligonucleotide Synthesis
The unique structure of this compound makes it suitable for advanced applications in the synthesis of complex biomolecules and their analogs, such as peptidomimetics and oligonucleotides.
Its use is documented in the creation of diverse libraries of peptidomimetic aminothioether acid (ATA) compounds. google.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. google.com In this context, this compound is used as one of many acylating agents to build a diverse set of structures on a core scaffold, facilitating the discovery of new lead compounds for drug development. google.com
Macrocycles, large ring-like molecules, are of significant interest in drug discovery. The synthesis of libraries of peptidomimetic compounds, as described previously, can lead to the formation of macrocyclic structures. google.comgoogleapis.com The aminothioether acid (ATA) library compounds, which can be synthesized using this compound, serve as precursors for these macrocycles. google.com By choosing appropriate starting materials where the reactive groups can cyclize, the synthetic pathway can be directed towards the formation of macrocyclic peptidomimetics, combining the structural rigidity of a macrocycle with the functional mimicry of a peptide. googleapis.com
Synthesis of Protected Nucleoside Phosphoramidates
The synthesis of modified oligonucleotides is critical for various therapeutic and diagnostic applications. This often requires the preparation of custom nucleoside phosphoramidites, the building blocks for solid-phase oligonucleotide synthesis. A key challenge in preparing these monomers is the effective protection of reactive functional groups to ensure that the desired chemical transformations occur selectively.
This compound has been effectively utilized in the synthesis of protected phosphoramidites, specifically for modifying nucleosides with amine-containing side chains. google.comgoogle.com A notable example is its use in the preparation of a 5-(N-protected-tryptaminocarboxyamide)-2'-deoxyuridine phosphoramidite (B1245037). google.com In this context, the tryptamine (B22526) moiety, which is introduced to enhance the properties of the resulting oligonucleotide, contains a primary amine that must be protected during the subsequent phosphoramidite synthesis steps.
The 2,2-dimethylvaleroyl group serves as a bulky and stable protecting group for the tryptamine amine. The reaction involves the acylation of the amine with this compound to form a stable amide linkage. This protection strategy is crucial for preventing undesired side reactions during the introduction of the phosphitylating agent to the 3'-hydroxyl group of the deoxyuridine. The steric bulk of the 2,2-dimethylvaleroyl group provides significant stability, ensuring the protecting group remains intact throughout the synthesis and purification of the phosphoramidite monomer. google.com This protected monomer can then be used in standard automated oligonucleotide synthesis. google.com
| Component | Role in Synthesis | Reference |
| 5-(tryptaminocarboxyamide)-2'-deoxyuridine | The core nucleoside to be modified and converted into a phosphoramidite. | google.com |
| This compound | Acylating agent used to install a sterically hindered protecting group on the tryptamine amine. | google.comgoogle.com |
| Phosphitylating Agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite) | Reagent that introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position of the nucleoside. | nih.gov |
| Base (e.g., Diisopropylethylamine) | Used to scavenge the HCl generated during the phosphitylation step. |
This interactive table summarizes the key components in the synthesis of the protected nucleoside phosphoramidate.
Integration into Multi-Step Total Synthesis Strategies
While specific, high-profile total synthesis examples prominently featuring this compound are not widely documented in mainstream literature, its utility can be understood through the strategic principles of physical organic chemistry. The integration of a sterically hindered acyl group like 2,2-dimethylvaleroyl (or 2,2-dimethylpentanoyl) offers distinct advantages in the context of a multi-step synthesis.
The primary role of the 2,2-dimethylvaleroyl group in such a strategy would be the protection of primary or secondary amines. Its significant steric bulk, arising from the two methyl groups at the alpha-position, makes the resulting amide bond highly resistant to cleavage under a variety of reaction conditions. This robustness is a desirable trait in a long synthetic sequence where the protected amine must survive multiple steps, which could include acidic, basic, or reductive conditions that might cleave less hindered protecting groups.
Furthermore, the steric hindrance can influence the conformation of the molecule, potentially directing the stereochemical outcome of subsequent reactions at nearby chiral centers. By locking a portion of the molecule into a specific conformation, the protecting group can enhance the diastereoselectivity of a reaction, a crucial element in the asymmetric synthesis of complex targets. The use of such bulky acyl chlorides is a deliberate tactic to overcome specific challenges in selectivity and stability that might arise in a complex synthetic pathway. baranlab.orgmdpi.com
| Strategic Consideration | Rationale for Using this compound | Impact on Multi-Step Synthesis |
| Chemical Stability | The bulky 2,2-dimethyl substituted acyl group creates a sterically shielded amide bond that is highly resistant to hydrolysis and many reagents. | Allows for a wider range of chemical transformations to be performed on other parts of the molecule without premature deprotection of the amine. |
| Chemoselectivity | The reagent's steric bulk can lead to selective acylation of less hindered amines in a molecule containing multiple amine functionalities. | Enables differentiation between electronically similar but sterically distinct functional groups, avoiding the need for extra protection/deprotection steps. |
| Stereochemical Control | The large protecting group can restrict conformational freedom, influencing the trajectory of reagents and favoring the formation of one stereoisomer over another in subsequent reactions. | Can be a key element in establishing the desired stereochemistry in complex acyclic or cyclic systems, improving the overall stereoselectivity of the synthesis. |
| Orthogonal Deprotection | While robust, the amide bond can be cleaved under specific, often harsh, conditions (e.g., strong acid or base with heating), which may not affect other protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers). | Allows for selective removal at a late stage of the synthesis, fitting into an orthogonal protecting group strategy which is crucial for efficiency. |
This interactive table outlines the strategic considerations for integrating this compound into multi-step total synthesis strategies.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2,2-dimethylvaleroyl chloride, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are invaluable for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The integration of these signals would correspond to a 3:2:2:6 ratio. The chemical shifts are influenced by the electron-withdrawing acyl chloride group and the alkyl chain structure.
A triplet at the most upfield region (lowest ppm) corresponds to the terminal methyl group (C5-H₃).
A sextet appears for the methylene (B1212753) group adjacent to the terminal methyl group (C4-H₂).
A triplet is expected for the methylene group adjacent to the quaternary carbon (C3-H₂).
A singlet in the downfield region corresponds to the six equivalent protons of the two geminal methyl groups (C2-CH₃), which are deshielded by their proximity to the carbonyl group.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, one for each unique carbon atom, including the carbonyl carbon. The chemical shift of the carbonyl carbon in acyl chlorides is characteristically found at a very low field (high ppm value).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| C1 | - | - | ~175-180 |
| C2 | ~1.2-1.4 | Singlet (6H) | ~45-50 |
| C3 | ~1.6-1.8 | Triplet (2H) | ~35-40 |
| C4 | ~1.3-1.5 | Sextet (2H) | ~18-22 |
| C5 | ~0.9-1.0 | Triplet (3H) | ~13-15 |
| C2-CH₃ | ~1.2-1.4 | Singlet (6H) | ~25-30 |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular structure by showing interactions between nuclei. sdsu.eduyoutube.comcolumbia.edu
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through-bond. sdsu.edu Expected correlations would be observed between the protons on C3 and C4, and between the protons on C4 and C5, confirming the propyl chain fragment. No COSY correlation would be seen for the singlet of the geminal methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. sdsu.educolumbia.edu It would show cross-peaks connecting the ¹H signals of the C3, C4, and C5 methylene/methyl groups and the geminal methyl groups to their corresponding ¹³C signals, allowing for the direct assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. sdsu.educolumbia.edu Key HMBC correlations would be expected from the geminal methyl protons (on C2) to the carbonyl carbon (C1) and the quaternary carbon (C2). It would also show correlations from the C3 protons to C1, C2, and C4, definitively linking the propyl chain to the dimethyl-substituted acyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This could show correlations between the protons of the gem-dimethyl groups and the protons on the adjacent C3 methylene group, confirming their spatial relationship.
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is critical for determining the molecular weight and deducing the structure. nih.gov
In GC-MS analysis, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The electron impact (EI) mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) and several characteristic fragment ions. nih.govwhitman.edu
A key feature would be the isotopic pattern for chlorine-containing ions. Natural chlorine consists of two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). msu.edu This results in an [M+2]⁺ peak with an intensity of about one-third that of the molecular ion peak [M]⁺ for any fragment containing a chlorine atom. whitman.edumsu.edu
Common fragmentation pathways for acyl chlorides include:
Loss of a chlorine radical (Cl•) to form the acylium ion [M-Cl]⁺. This is often a prominent peak.
Alpha-cleavage, involving the loss of an ethyl or propyl radical from the acylium ion.
Loss of carbon monoxide (CO) from the acylium ion.
HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). msu.edu This allows for the determination of the precise elemental formula of the parent ion and its fragments. For this compound, HRMS would be able to distinguish its molecular formula, C₇H₁₃ClO, from other combinations of atoms that might have the same nominal mass. The calculated exact mass for the [M]⁺ ion (for the ³⁵Cl isotope) is 148.0655 Da. nih.gov
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Comments |
| 148/150 | [C₇H₁₃ClO]⁺ | Molecular ion peak ([M]⁺) and its isotope peak ([M+2]⁺). |
| 113 | [C₇H₁₃O]⁺ | Acylium ion resulting from the loss of Cl. |
| 85 | [C₅H₉O]⁺ | Loss of CO from the acylium ion. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very stable carbocation formed via cleavage. Likely the base peak. |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule and is highly effective for identifying functional groups. photothermal.com Infrared (IR) and Raman spectroscopy are complementary techniques. spectroscopyonline.com IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the scattering of light due to changes in polarizability. photothermal.com
For this compound, the most characteristic feature in its IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride functional group. nih.gov This band appears at a relatively high frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.
Other significant vibrations include:
C-H stretching: In the 2850-3000 cm⁻¹ region, from the methyl and methylene groups.
C-H bending: In the 1365-1470 cm⁻¹ region. A characteristic split peak around 1370 cm⁻¹ would suggest the presence of a gem-dimethyl group.
C-Cl stretching: This vibration typically appears in the fingerprint region, between 600-800 cm⁻¹, but can be difficult to assign definitively.
The Raman spectrum would be expected to show a strong signal for the symmetric C-H stretching and bending vibrations and the C-C backbone stretches, which are often weak in the IR spectrum. spectroscopyonline.com The C=O stretch, while strong in the IR, would be weaker in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy Method |
| ~2850-3000 | C-H Stretch (alkyl) | IR (strong), Raman (strong) |
| ~1800-1815 | C=O Stretch (acyl chloride) | IR (very strong) |
| ~1450-1470 | CH₂ Bend (scissoring) | IR (medium) |
| ~1370 | CH₃ Bend (symmetric, gem-dimethyl) | IR (medium) |
| ~600-800 | C-Cl Stretch | IR (medium) |
Other Advanced Spectroscopic Methodologies (e.g., UV-Vis if applicable)
While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the foundational structural information for this compound, other advanced spectroscopic methods can offer further characterization, although their application may be conditioned by the compound's specific properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The applicability of this technique to this compound is limited by the absence of an extensive chromophore system. The primary chromophore present is the carbonyl group (C=O).
For simple, non-conjugated aliphatic acyl chlorides, two characteristic electronic transitions are expected:
n → π* Transition : This is a weak absorption resulting from the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl group. For aliphatic acyl chlorides, this transition typically occurs in the region of 235 nm. sparkl.me
π → π* Transition : This is a strong absorption corresponding to the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl double bond. This transition occurs at a shorter wavelength, generally below 200 nm for non-conjugated systems. sparkl.me
Due to its structure, this compound lacks conjugation, which would shift the absorption maxima to longer, more easily accessible wavelengths. Consequently, its UV-Vis spectrum is expected to show only weak absorptions in the far UV region. The high reactivity of acyl chlorides can also present analytical challenges, as they can readily react with trace amounts of water or other nucleophiles, which could interfere with the analysis. americanpharmaceuticalreview.com In many analytical contexts, especially when dealing with complex mixtures, acyl chlorides that lack a strong chromophore may be derivatized with a UV-active agent to facilitate their detection and quantification by HPLC-UV. americanpharmaceuticalreview.com
Table 1: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
|---|---|---|
| n → π* | ~235 nm | Low |
| π → π* | <200 nm | High |
Data is based on typical values for non-conjugated acyl chlorides and may vary depending on the solvent. sparkl.me
Other Methodologies
Given the high reactivity of this compound, direct analysis can be challenging. americanpharmaceuticalreview.com Advanced and coupled techniques are often employed for comprehensive characterization or for analysis within a reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for separating and identifying volatile compounds. GC would separate this compound from other components of a mixture, and the mass spectrometer would provide its mass spectrum, aiding in its identification and structural confirmation. The mass spectrum is characterized by fragmentation patterns, with a prominent peak often corresponding to the formation of the acylium ion. nih.gov
High-Performance Liquid Chromatography (HPLC) : While direct analysis on standard silica-based columns can be difficult due to potential degradation, HPLC can be used. sielc.com Reverse-phase HPLC with a suitable mobile phase, such as acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, can be employed for analysis. sielc.com Coupling HPLC with a mass spectrometer (LC-MS) would provide the high sensitivity and specificity needed for analyzing this reactive intermediate.
These hyphenated techniques are particularly valuable in synthetic chemistry for monitoring the progress of reactions involving this compound and for assessing the purity of the final products. sparkl.me
No Specific Theoretical and Computational Studies Found for this compound
A thorough search for scholarly articles and computational chemistry studies on the chemical compound this compound has revealed a lack of specific published research required to generate an in-depth theoretical and computational analysis as requested.
While general principles of quantum chemical calculations are well-established, their application to a specific molecule like this compound requires dedicated scientific investigation. The performed search did not yield any specific studies that have performed Density Functional Theory (DFT) calculations for its optimized molecular structure, conducted vibrational frequency analysis, or determined its electronic properties such as the HOMO-LUMO energy gap.
Consequently, it is not possible to provide scientifically accurate data tables or detailed research findings for the following sections of the requested article:
Theoretical and Computational Studies
Prediction of Reactivity and Mechanistic Insights:Without foundational computational studies, any discussion on Fukui Functions or the Molecular Electrostatic Potential (MEP) for 2,2-Dimethylvaleroyl chloride would be purely speculative and not based on scientific findings.
The search results did identify general explanations of the theoretical concepts requested, such as Density Functional Theory aps.orgarxiv.org, Natural Bond Orbital analysis uni-muenchen.deuba.arsouthampton.ac.uk, HOMO-LUMO energy gaps wuxibiology.communi.czresearchgate.net, Fukui functions d-nb.inforesearchgate.net, and Molecular Electrostatic Potential uni-muenchen.deresearchgate.netresearchgate.net. Additionally, studies on other chlorinated and various molecules were found, which utilize these computational methods unige.chnih.govnih.govkarazin.uascilit.com. However, none of these resources provide the specific data needed for this compound.
Therefore, in the absence of dedicated scientific literature, generating the requested detailed article with specific data tables and research findings for this compound is not feasible.
Natural Occurrence and Biogeochemical Pathways
Identification in Biological Matrices (e.g., Plant Extracts, Wollemia nobilis)
The chemical compound 2,2-Dimethylvaleroyl chloride has been identified as a naturally occurring substance within the plant kingdom, specifically in the ancient and rare Australian conifer, Wollemia nobilis. fordham.edursc.org This discovery is significant as acyl chlorides are generally considered highly reactive and are less commonly found in biological systems compared to their corresponding carboxylic acids.
The identification of this compound in Wollemia nobilis was the result of detailed phytochemical analysis of the plant's leaves and twigs. fordham.edu These studies aim to understand the complex chemical composition of the species, which may contribute to its unique characteristics and survival. The analysis of Wollemia nobilis has revealed a diverse array of chemical constituents, with this compound being one of the notable compounds. fordham.edu
The table below summarizes the findings regarding the natural occurrence of this compound.
| Biological Matrix | Plant Species | Location of Compound |
| Leaves and Twigs | Wollemia nobilis | Belgium (Arboretum Kalmthou) |
Postulated Biosynthetic Routes and Metabolic Transformations (if applicable)
As of the current scientific literature, the specific biosynthetic pathway for this compound in Wollemia nobilis or any other organism has not been elucidated. The natural occurrence of an acyl chloride is unusual, and the enzymatic machinery responsible for its formation in plants remains uncharacterized.
However, a plausible biosynthetic route can be postulated based on general biochemical principles. The biosynthesis would likely proceed in two main stages: the formation of the precursor carboxylic acid, 2,2-dimethylpentanoic acid, followed by its conversion to the acyl chloride.
Postulated Formation of 2,2-Dimethylpentanoic Acid:
The biosynthesis of branched-chain fatty acids in plants typically originates from amino acid metabolism. In this case, the carbon skeleton of 2,2-dimethylpentanoic acid could potentially be derived from the catabolism of amino acids such as leucine (B10760876) or isoleucine, which undergo a series of enzymatic reactions including transamination, decarboxylation, and modifications by isomerases and synthases to form branched-chain acyl-Coenzyme A (acyl-CoA) esters. These esters can then be elongated and modified to produce a variety of fatty acids. The formation of the gem-dimethyl group at the alpha-position is a key structural feature that would require specific enzymatic activity.
Postulated Conversion to this compound:
The conversion of a carboxylic acid to an acyl chloride is a chemically facile but biologically rare transformation. In a hypothetical enzymatic reaction, a specific kinase could first activate the carboxyl group of 2,2-dimethylpentanoic acid by phosphorylation, forming an acyl phosphate (B84403) intermediate. Subsequently, a specialized halogenase, utilizing a chloride ion, could displace the phosphate group to yield this compound. This type of reaction would require a highly specific enzyme to catalyze the chlorination under physiological conditions and prevent the immediate hydrolysis of the reactive acyl chloride product.
It is important to emphasize that this proposed pathway is speculative and awaits experimental verification. The study of the metabolism of 2,2-dimethylvaleric acid has been noted in the context of its inhibitory effects on mitochondrial metabolism in rat brains, but this does not provide direct evidence for its biosynthetic route in plants. fordham.edu Further research, including isotopic labeling studies and the isolation and characterization of enzymes from Wollemia nobilis, is necessary to determine the actual biosynthetic pathway of this unique natural product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
